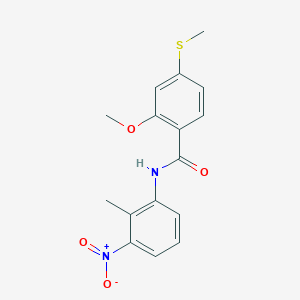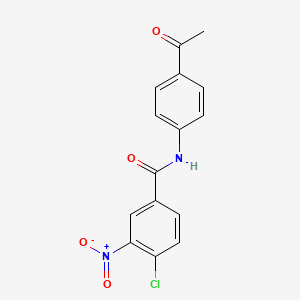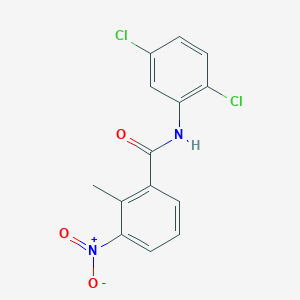
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that inhibits the enzyme GABA transaminase. CPP-115 has been found to be a more potent inhibitor of GABA transaminase than vigabatrin, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting GABA transaminase, N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide increases GABA levels in the brain, leading to increased inhibition and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The increased inhibition and reduction in neuronal excitability caused by N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. These include a reduction in seizures, a reduction in drug-seeking behavior, and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it is a more potent inhibitor of GABA transaminase than vigabatrin, making it a more effective tool for studying the role of GABA in the brain. However, one limitation of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it has a short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of addiction. Another area of interest is the development of more stable analogs of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide that could be used in clinical settings. Additionally, further research is needed to better understand the mechanism of action of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide and its potential therapeutic applications in various neurological disorders.
Synthesis Methods
The synthesis of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-boc-cyclopropylamine with 2,4-dimethylphenyl isocyanate to form N-boc-cyclopropyl-N-(2,4-dimethylphenyl)carbamate. This intermediate is then reacted with methanesulfonyl chloride to form N-boc-cyclopropyl-N-(2,4-dimethylphenyl)-N-(methylsulfonyl)carbamate. Finally, the Boc protecting group is removed using trifluoroacetic acid to yield N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase brain GABA levels and reduce seizures in animal models of epilepsy. N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
N-cyclopropyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-4-7-13(11(2)8-10)16(20(3,18)19)9-14(17)15-12-5-6-12/h4,7-8,12H,5-6,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZTVJXSDMRGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)


![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)

![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)


![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)